1,3,9-Trinitro-10H-phenoxazine
Description
Structure
3D Structure
Properties
CAS No. |
24050-30-4 |
|---|---|
Molecular Formula |
C12H6N4O7 |
Molecular Weight |
318.20 g/mol |
IUPAC Name |
1,3,9-trinitro-10H-phenoxazine |
InChI |
InChI=1S/C12H6N4O7/c17-14(18)6-4-8(16(21)22)12-10(5-6)23-9-3-1-2-7(15(19)20)11(9)13-12/h1-5,13H |
InChI Key |
MUFAQTMXFYLQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=CC(=C3N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,9 Trinitro 10h Phenoxazine and Its Analogs
Established Synthetic Pathways for Phenoxazine (B87303) Core Structures
The synthesis of the foundational phenoxazine ring is a critical first step and has been approached through several established chemical pathways. These methods range from classical condensation reactions to modern catalyzed and microwave-assisted approaches. nih.gov
Cyclization Reactions involving 2-Aminophenols and Halonitrobenzenes
A traditional and well-established route to the phenoxazine core involves the cyclization reaction between a 2-aminophenol (B121084) and a halonitrobenzene derivative. nih.gov This method often proceeds through a Smiles rearrangement, particularly when the arene is activated by electron-withdrawing groups. nih.govbeilstein-journals.org For instance, the reaction of a 2-aminophenol with 3,4-dihaloarenes that are substituted with electron-withdrawing groups can lead to the formation of the phenoxazine structure. nih.gov This pathway is a foundational technique in the synthesis of this heterocyclic system.
Microwave-Assisted Synthetic Approaches to Phenoxazines
To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the creation of phenoxazines. tandfonline.comtandfonline.com This technique utilizes microwave irradiation to achieve rapid dielectric heating of the reaction mixture. nih.gov A notable advantage is the significant reduction in reaction time compared to conventional heating methods. youtube.com For example, the synthesis of phenoxazine derivatives from N-acetyl diphenyl ether precursors can be achieved in as little as 15 minutes at 155 °C under microwave irradiation, using cesium carbonate as a base in a DMF solvent. tandfonline.comchemicalbook.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Phenoxazine Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Typically several hours (e.g., 6-8 hrs) scirp.org | Significantly reduced, often to minutes (e.g., 15 min) tandfonline.com |
| Heating Method | Conduction/Convection | Direct Dielectric Heating nih.gov |
| Energy Efficiency | Lower | Higher youtube.com |
| Yields | Moderate to good | Often improved youtube.com |
| Selectivity | Standard | Can be modified or improved youtube.com |
Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig C-N Coupling) for Phenoxazine Synthesis
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a powerful and versatile method for forming the crucial C-N bond in the phenoxazine ring. wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide and has been instrumental in modern organic synthesis due to its broad substrate scope and tolerance for various functional groups. wikipedia.org In the context of phenoxazine synthesis, an intramolecular Buchwald-Hartwig reaction can be employed to cyclize a suitably substituted precursor, such as an N-[2-(2-chlorophenoxy)phenyl]acetamide derivative. chemicalbook.com The development of various generations of palladium catalysts and specialized phosphine (B1218219) ligands (e.g., BINAP, DPPF) has continually expanded the utility of this reaction, allowing for the use of a wide array of aryl halides and amines under increasingly mild conditions. wikipedia.orgnih.govorganic-chemistry.org
Table 2: Key Components in Buchwald-Hartwig Synthesis of Phenoxazines
| Component | Role/Function | Example |
|---|---|---|
| Catalyst | Facilitates the C-N bond formation | Tris(dibenzylideneacetone)dipalladium(0) nih.gov |
| Ligand | Stabilizes the palladium catalyst and modulates its reactivity | X-Phos, BINAP, DPPF wikipedia.orgnih.gov |
| Base | Activates the amine for coupling | Cesium Carbonate (Cs₂CO₃), Potassium tert-butoxide (KOtBu) tandfonline.comlibretexts.org |
| Substrates | Aryl halide and an amine | 2-aminophenol and a dihaloarene derivative nih.gov |
Nitration Strategies for Introducing Trinitro Functionality
Once the phenoxazine core is synthesized, the next critical stage is the introduction of three nitro (-NO₂) groups at the 1, 3, and 9 positions. This is typically achieved through electrophilic aromatic substitution.
Regioselective Nitration Techniques
Achieving the specific 1,3,9-trinitro substitution pattern requires careful control over the regioselectivity of the nitration reaction. The existing oxygen and nitrogen heteroatoms in the phenoxazine ring direct the positions of incoming electrophiles. The nitration of aromatic compounds can be influenced by various factors, including the nitrating agent, solvent, temperature, and the presence of catalysts. scirp.orgias.ac.in
For a substrate like phenoxazine, direct nitration can be complex. However, studies on the functionalization of the phenoxazine ring provide insights. For example, catalyst-free sulfonylation of phenoxazine with sulfonyl hydrazides has been shown to be highly regioselective, yielding the C3-sulfonylated product. nih.gov This suggests that the C3 position is highly activated for electrophilic substitution. The synthesis of 1-nitro-10H-phenoxazine-3-sulfonic acid has also been reported, indicating that the 1 and 3 positions are susceptible to electrophilic attack. nih.gov
To achieve the desired trinitration, a sequential strategy might be employed, or conditions could be optimized to favor polysubstitution. The use of zeolites as a medium for nitration has been shown to induce remarkable regioselectivity in the nitration of phenols, favoring the ortho-isomer due to the diffusion and binding properties within the zeolite cages. ias.ac.in Similar strategies, perhaps using specific catalysts or directing groups, would be necessary to control the nitration of the phenoxazine core to yield the specific 1,3,9-trinitro-10H-phenoxazine isomer.
Challenges in Polysubstitution Control
The synthesis of specific nitro-substituted phenoxazines, such as this compound, is complicated by the inherent difficulty in controlling the degree and position of substitution on the phenoxazine core. The phenoxazine ring system contains both an electron-donating ether linkage and an amino group, which direct incoming electrophiles (like the nitronium ion, NO₂⁺) to specific positions. However, once a strongly electron-withdrawing nitro group is added, it deactivates the ring, making subsequent substitutions more difficult and altering the directing effects for any further additions.
A significant challenge arises from unexpected reactions and rearrangements that can occur under synthesis conditions, leading to products other than the one intended. A prime example is the attempt to synthesize a phenoxazine derivative through a classical nucleophilic substitution, which unexpectedly yielded 1,3-dinitro-10H-phenoxazine instead of the target molecule. lew.ro This illustrates the difficulty in predicting and controlling the final substitution pattern, making the isolation of a single, pure polysubstituted isomer like this compound a formidable synthetic obstacle.
Molecular Rearrangements in the Synthesis of Substituted Phenoxazines
Molecular rearrangements are a notable feature in the synthesis of substituted phenoxazines. These rearrangements can profoundly alter the final structure of the molecule, often leading to unexpected but mechanistically insightful products.
A documented instance of such a rearrangement occurred during an attempt to prepare N-phenoxypicramide via a nucleophilic substitution reaction between phenoxyamine and picryl chloride. Instead of the expected product, the reaction led to the formation of 1,3-dinitro-10H-phenoxazine through a molecular rearrangement that involved the expulsion of a nitro group. lew.ro This type of rearrangement highlights the reactive nature of the intermediates formed during the synthesis of highly nitrated phenoxazine systems.
Mechanistic Investigations of Rearrangement Processes (e.g., Nitrenium Ion Pathways)
The mechanisms behind these molecular rearrangements are a subject of detailed investigation, with nitrenium ions often proposed as key reactive intermediates. lew.ronih.gov A nitrenium ion is a reactive species characterized by a dicoordinate nitrogen atom with a formal positive charge. chemrxiv.org Such species can be generated from various precursors, including the oxidation of amines or the reduction of nitro compounds. chemrxiv.orgresearchgate.net
In the case of the rearrangement leading to 1,3-dinitro-10H-phenoxazine, one proposed mechanism involves the heterolytic (uneven) breaking of the O-NH bond in the N-phenoxypicramide intermediate. lew.ro This cleavage forms a nitrenium ion. Phenyl azides with strong electron-donating groups are also known to form basic nitrenes that can be protonated to yield reactive nitrenium ions. nih.gov These nitrenium ions are powerful electrophiles and can participate in intramolecular cyclization reactions to form the stable phenoxazine ring system. lew.ro The stability and subsequent reaction pathways of nitrenium ions are influenced by their substituents; for instance, computational studies have shown that even non-aromatic nitrenium ions can have meaningful lifetimes if they bear conjugating substituents like a phenyl group. researchgate.net
Radical versus Ionic Mechanism Considerations in Nitro-Phenoxazine Formation
The formation of nitro-phenoxazines via rearrangement can often be explained by competing mechanistic pathways: an ionic mechanism or a radical mechanism. lew.ro While reactions involving pairs of electrons (ionic or polar processes) are common, reactions involving single, unpaired electrons (radical processes) are also critical and can lead to structural outcomes not easily achieved through ionic routes. rsc.org
Ionic Mechanism: As discussed previously, this pathway involves the heterolytic cleavage of a bond to form charged intermediates, such as a nitrenium ion, which then undergoes cyclization. lew.ro
Radical Mechanism: An alternative pathway involves the homolytic (even) cleavage of the O-NH bond. This generates a radical species with an unpaired electron instead of a positive charge. lew.ro This radical can then proceed through a series of steps to form the final phenoxazine product. The proposed mechanism for the rearrangement to 1,3-dinitro-10H-phenoxazine can be written in a radical form by replacing the positive and negative charges of the ionic pathway with unpaired electrons. lew.ro Although strong indications for a radical mechanism exist, the ionic pathway cannot be definitively excluded, suggesting a complex interplay between the two potential routes. lew.ro
Advanced Purification and Isolation Techniques for Nitro-Phenoxazine Compounds
The complex reaction mixtures that often result from the synthesis of nitro-phenoxazines, replete with isomers and rearrangement byproducts, necessitate the use of robust purification and isolation techniques. Given the challenges in controlling polysubstitution and the prevalence of side reactions, obtaining a pure sample of a specific compound like this compound requires more than simple filtration.
Standard laboratory techniques such as column chromatography and fractional crystallization are essential for separating the desired nitro-phenoxazine isomer from unreacted starting materials and other structurally similar byproducts. For final confirmation of purity and structure, a combination of analytical methods is employed. These include:
Spectroscopic Methods: ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy are used to confirm the molecular structure and the presence of specific functional groups. lew.ro
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the exact molecular weight of the compound. lew.ro
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and its three-dimensional arrangement. This technique was used to definitively confirm the structure of 1,3-dinitro-10H-phenoxazine that formed from an unexpected rearrangement. lew.ro
The crystallographic data provides the ultimate confirmation of a successful isolation and purification process.
Table 1: Crystallographic Data for 1,3-dinitro-10H-phenoxazine This interactive table summarizes the crystal parameters and refinement data.
| Parameter | Value |
| Empirical Formula | C₁₂H₇N₃O₅ |
| Formula Weight | 289.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2185(3) |
| b (Å) | 6.2642(3) |
| c (Å) | 24.3639(12) |
| α (°) | 90 |
| β (°) | 92.203(4) |
| γ (°) | 90 |
| Volume (ų) | 1100.20(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.748 |
| Absorption Coeff. (mm⁻¹) | 0.141 |
| Final R indices [I>2σ(I)] | R₁ = 0.0461, wR₂ = 0.1065 |
| R indices (all data) | R₁ = 0.0718, wR₂ = 0.1179 |
Chemical Reactivity and Reaction Mechanisms of 1,3,9 Trinitro 10h Phenoxazine
Electrophilic Aromatic Substitution Reactions of Phenoxazines
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for many aromatic systems. In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The reactivity of the ring towards electrophiles is governed by its electron density, which can be enhanced by electron-donating substituent groups.
For the parent phenoxazine (B87303) molecule, the heterocyclic ring contains both an oxygen and a nitrogen atom. The nitrogen atom, in particular, plays a key role in directing electrophilic attacks. The phenoxazine system is generally electron-rich, and theoretical calculations have shown that the highest electron densities, apart from the heteroatoms themselves, are located at specific carbon positions. Experimental results confirm that electrophilic substitutions, such as nitration and halogenation, preferentially occur at the 3 and 7 positions. This reactivity pattern indicates that the nitrogen atom's influence is dominant in directing incoming electrophiles.
However, in the case of 1,3,9-Trinitro-10H-phenoxazine, the situation is drastically different. The presence of three strong electron-withdrawing nitro (-NO₂) groups severely deactivates the aromatic rings. These groups pull electron density away from the ring system, making it electron-poor and thus highly resistant to attack by electrophiles. Consequently, further electrophilic aromatic substitution on the 1,3,9-trinitrophenoxazine core is exceptionally difficult and not a characteristic reaction pathway under standard conditions.
Nucleophilic Aromatic Substitution Reactions of Phenoxazines
Nucleophilic Aromatic Substitution (NAS) is a reaction pathway characteristic of electron-poor aromatic rings, where a nucleophile displaces a leaving group. The presence of strong electron-withdrawing groups, such as nitro groups, is crucial for activating the ring towards this type of reaction. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
The reactivity of this compound is dominated by this reaction type. The nitro groups render the phenoxazine ring system highly electrophilic and susceptible to attack by nucleophiles. Research on related dinitrophenoxazine compounds provides significant insight into these mechanisms. For instance, in 2,3-dinitro-10-methylphenoxazine, one of the nitro groups can be selectively displaced by various nucleophiles. The nitro group at the 2-position, which is para to the aryl ether oxygen, is preferentially displaced over the 3-nitro group, which is conjugated to the more electron-rich amino group.
This selectivity highlights the electronic control within the phenoxazine system. Nucleophilic attack occurs preferentially at positions that are electronically activated (ortho or para) to the electron-withdrawing substituents. In this compound, all three nitro groups contribute to the activation of the ring system, making it a prime candidate for NAS reactions. A nucleophile could potentially displace one of the nitro groups, with the specific site of attack depending on the reaction conditions and the nucleophile used.
Table 1: Examples of Nucleophilic Aromatic Substitution on Nitrophenoxazines
| Starting Material | Nucleophile/Reagents | Product | Reference |
|---|---|---|---|
| 2,3-Dinitro-10-methylphenoxazine | Butylamine (BuNH₂) | 2-Butylamino-3-nitro-10-methylphenoxazine | , |
| 2,3-Dinitro-10-methylphenoxazine | KOH/EtOH/H₂O | 2-Ethoxy-3-nitro-10-methylphenoxazine | , |
| 2,3-Dinitro-10-methylphenoxazine | KOH/DMSO/H₂O | 2-Hydroxy-3-nitro-10-methylphenoxazine |
Oxidation Processes and Formation of Radical Cations or Oligomers from Phenoxazines
The phenoxazine core can undergo oxidation, typically at the nitrogen atom, to form a stable radical cation. This process is a key feature of phenoxazine chemistry and is exploited in applications such as photoredox catalysis. The stability of the resulting radical cation allows it to be isolated and studied. The oxidation potential required for this transformation is influenced by the substituents on the phenoxazine ring. For example, replacing an N-aryl substituent with a more electron-donating N-alkyl group can stabilize the formation of the radical cation, resulting in a cathodic shift in its oxidation potential.
Phenoxazine radical cations are sufficiently stable to exhibit reversible cyclic voltammograms. They are generally less oxidizing than those derived from phenothiazines. These radical cations can participate in further reactions, acting as deactivators in polymerization processes by reacting with alkyl radicals. While the primary reaction is a one-electron oxidation, the potential for these radical species to couple and form oligomers exists, although this is less commonly the primary focus of study compared to their role in electron transfer processes. For this compound, the strong electron-withdrawing nature of the nitro groups would make the initial oxidation significantly more difficult, requiring a much higher oxidation potential compared to the unsubstituted parent compound.
Functionalization Reactions and Derivatization of the Phenoxazine Core
Reactions at the Nitrogen Center (N-Substitution)
The nitrogen atom of the 10H-phenoxazine core is a common site for functionalization. The hydrogen atom on the nitrogen
Mechanistic Investigations of Decomposition Pathways of Trinitrophenoxazine (as an Energetic Material)
Identification of Potential Trigger Bonds (e.g., C-NO2, N-NO2) in Energetic Systems
In many energetic materials, the initial and rate-determining step in the decomposition cascade is the scission of the weakest chemical bond, often referred to as the "trigger bond." For nitroaromatic compounds, the carbon-nitro (C-NO2) bond is widely considered to be the trigger linkage. The strength of this bond is a key indicator of the thermal stability of the compound.
Computational studies on substituted phenoxazines have provided insights into how different functional groups affect the bond dissociation enthalpies (BDE) of the N-H bond. nih.gov While these studies did not specifically analyze the C-NO2 bonds in this compound, the principles can be extended. The presence of electron-withdrawing groups like the nitro group can influence the bond strengths throughout the molecule. For instance, in a study of 3,7-disubstituted phenoxazines, a nitro group was found to increase the N-H bond dissociation energy, making it stronger. nih.gov Conversely, the strong electron-withdrawing nature of the three nitro groups in this compound is expected to weaken the C-NO2 bonds, making them the most likely candidates for the initial bond cleavage.
The phenoxazine scaffold itself has a certain degree of stability. However, the introduction of nitro groups at the 1, 3, and 9 positions dramatically alters its properties. The reactivity of related dinitrophenoxazine compounds has been explored, demonstrating the lability of the nitro groups. For example, in 2,3-dinitro-10-methylphenoxazine, one of the nitro groups can be displaced by various nucleophiles, indicating the susceptibility of the C-NO2 bond to cleavage. acs.org
| Potential Trigger Bond | Location in this compound | Reason for Consideration as Trigger Bond |
| C-NO2 | Positions 1, 3, and 9 | The C-NO2 bond is a well-established trigger linkage in many nitroaromatic energetic materials due to its relatively low bond dissociation energy compared to other bonds in the molecule. The strong electron-withdrawing nature of the nitro groups weakens these bonds. |
| N-H | Position 10 | While the N-H bond in the phenoxazine ring is a potential site for reaction, in the context of energetic materials, the C-NO2 bonds are generally considered to be the primary trigger bonds for initiating decomposition. Computational studies on substituted phenoxazines show that the N-H BDE is influenced by substituents. nih.gov |
Unimolecular Dissociation and Other Initial Decomposition Steps
Following the initial cleavage of a trigger bond, a series of complex, rapid reactions occur, leading to the formation of gaseous products and the release of energy. For this compound, the unimolecular dissociation would likely commence with the homolytic cleavage of one of the C-NO2 bonds.
The initial decomposition steps for this compound, while not specifically detailed in the literature, can be inferred from the behavior of other nitroaromatic energetic materials. The process is expected to proceed as follows:
Initiation: The primary step is the breaking of the weakest C-NO2 bond, resulting in the formation of a phenoxazine-based radical and a nitrogen dioxide (NO2) radical.
R-NO2 → R• + •NO2
Radical Propagation: The highly reactive radical species generated in the initiation step can then participate in a variety of subsequent reactions. The NO2 radical can abstract a hydrogen atom from the N-H group of another molecule or undergo further decomposition. The phenoxazine radical can undergo intramolecular rearrangements and further fragmentation.
Autocatalysis: The NO2 produced can act as an oxidizing agent, accelerating the decomposition of the remaining energetic material in an autocatalytic manner.
Research on the synthesis of the related 1,3-dinitro-10H-phenoxazine has provided some clues about its stability and reactivity, though not its explosive decomposition. nih.gov The study of the thermal decomposition of other gaseous substances shows that the initial pressure can significantly affect the rate of decomposition, a factor that would also be relevant for this compound in a confined state. doubtnut.com
| Decomposition Step | Description | Potential Products |
| 1. Initial C-NO2 Bond Scission | Homolytic cleavage of a carbon-nitro bond, representing the trigger reaction. | Phenoxazinyl radical, Nitrogen dioxide (NO2) |
| 2. Hydrogen Abstraction | The reactive NO2 radical can abstract a hydrogen atom from the N-H group of another molecule. | Nitrous acid (HONO), Phenoxazinyl radical |
| 3. Intramolecular Rearrangement | The resulting phenoxazinyl radical can undergo rearrangement, potentially leading to ring-opening. | Complex radical species |
| 4. Secondary Reactions | The initial products and radicals react further to form stable gaseous products. | Nitrogen (N2), Carbon monoxide (CO), Carbon dioxide (CO2), Water (H2O) |
It is important to note that the specific pathways and products of decomposition can be influenced by factors such as temperature, pressure, and the physical state of the material.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Electronic Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. These electronic transitions are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. The phenoxazine (B87303) core, with its extended π-conjugated system, and the attached nitro groups are the primary chromophores in 1,3,9-Trinitro-10H-phenoxazine.
The electronic transitions observed in organic molecules are typically categorized as π→π* and n→π*. nih.gov
π→π Transitions:* These are high-energy, high-intensity transitions that occur in compounds with double or triple bonds and aromatic systems. Electrons are excited from a π bonding orbital to a π* antibonding orbital.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the oxygen atoms of the nitro groups or the heteroatoms of the phenoxazine ring, to a π* antibonding orbital. truman.edu These transitions are generally lower in energy and intensity compared to π→π* transitions. truman.edu
In the parent 10H-phenoxazine molecule, the absorption spectrum is dominated by π→π* transitions. For instance, a derivative like 10-(Perylene-3-yl)-10H-phenoxazine shows a distinct absorption peak for the phenoxazine moiety around 250 nm. researchgate.net The introduction of three electron-withdrawing nitro groups onto the phenoxazine skeleton significantly influences the electronic structure. These nitro groups introduce non-bonding electrons, making n→π* transitions possible and typically shifting the absorption maxima to longer wavelengths (a bathochromic shift). In similar nitro-substituted aromatic compounds, these n→π* transitions are well-documented. esisresearch.orgnih.gov
| Compound/Moiety | Transition Type | Typical Absorption Maximum (λmax) | Reference |
|---|---|---|---|
| Phenoxazine Derivative | π→π | ~250 nm | researchgate.net |
| N-phosphorylated Phenothiazine (B1677639) (related core) | π→π | 234 nm | nih.gov |
| N-phosphorylated Phenothiazine (related core) | n→π | 280 nm | nih.gov |
| Nitroaromatic Systems | n→π | Longer wavelengths, lower intensity | truman.edu |
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This change is observed in the UV-Vis spectrum as a shift in the absorption or emission maxima. Such shifts occur when the solvent differentially stabilizes the electronic ground state and the excited state of the molecule. nih.gov
Phenoxazine derivatives often exhibit significant solvatochromism due to changes in their dipole moment upon electronic excitation. An increase in solvent polarity can lead to a large shift in the emission maxima, known as the Stokes shift. researchgate.net For example, studies on related donor-π-acceptor molecules show that changing the solvent can result in pronounced positive solvatochromic fluorescence, indicating a more polar excited state that is stabilized by polar solvents. rsc.org For this compound, the presence of the polar nitro groups is expected to create a significant dipole moment that would be sensitive to the solvent environment, making it a candidate for solvatochromic studies.
| Solvent | Fluorescence Emission Maxima (λmax) of a Phenoxazine Derivative | Reference |
|---|---|---|
| Cyclohexane | Structured bands | researchgate.net |
| Toluene | Structured bands | researchgate.net |
| Chloroform | Broad band | researchgate.net |
| Ethyl Acetate | Broad band | researchgate.net |
| Methanol | Broad band | researchgate.net |
| Acetonitrile (CH3CN) | Broad band | researchgate.net |
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of covalent bonds. msu.edu It is an essential technique for identifying the functional groups present in a molecule, as each group has a characteristic absorption frequency range. vscht.cz
For this compound, IR spectroscopy is particularly useful for confirming the presence of the nitro (NO₂) groups. The NO₂ group gives rise to two distinct and strong stretching vibrations:
Asymmetric stretching (ν_as_): Typically observed in the region of 1565-1505 cm⁻¹ for aromatic nitro compounds. esisresearch.org
Symmetric stretching (ν_s_): Typically observed in the region of 1375-1315 cm⁻¹ for aromatic nitro compounds. esisresearch.org
In addition to the nitro group vibrations, the IR spectrum would also display bands corresponding to the phenoxazine backbone. These include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C stretching within the aromatic rings (1600-1400 cm⁻¹), and the characteristic asymmetric C-O-C (ether) stretching, typically found around 1250-1150 cm⁻¹. esisresearch.orgvscht.cz
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Asymmetric Stretching | Aromatic C-NO₂ | 1565 - 1505 | esisresearch.org |
| Symmetric Stretching | Aromatic C-NO₂ | 1375 - 1315 | esisresearch.org |
| Aromatic C-H Stretching | Ar-H | 3100 - 3000 | vscht.cz |
| Aromatic C=C Stretching | Ar C=C | 1600 - 1400 | vscht.cz |
| Asymmetric C-O-C Stretching | Ar-O-Ar | 1250 - 1150 | esisresearch.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O) for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information on the number and type of atoms, their connectivity, and their chemical environment.
For this compound, ¹H NMR would show signals for the protons on the aromatic rings and the N-H proton. The strong electron-withdrawing effect of the three nitro groups would cause the aromatic protons to be significantly deshielded, shifting their signals to a lower field (higher ppm) compared to the parent phenoxazine. researchgate.netresearchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton. careerendeavour.com The number of distinct signals indicates the number of chemically non-equivalent carbon atoms, reflecting the molecule's symmetry. Similar to the protons, the carbons attached to or near the nitro groups would experience a strong downfield shift. researchgate.net By comparing the spectrum to that of the parent phenoxazine, the positions of the nitro substituents can be confirmed. chemicalbook.com
¹⁷O NMR, although less common, could provide unique insights into the oxygen environments. researchgate.net It could distinguish between the ether oxygen of the phenoxazine ring and the oxygens of the three nitro groups. Changes in the ¹⁷O chemical shifts can reveal information about intermolecular interactions and the electronic environment of the oxygen atoms. researchgate.net
| Nucleus | Expected Observation for this compound |
|---|---|
| ¹H | Signals for aromatic protons shifted downfield due to the electron-withdrawing effect of NO₂ groups. A signal for the N-H proton. The integration and splitting patterns would confirm the substitution pattern. |
| ¹³C | Number of signals corresponds to the number of non-equivalent carbons. Carbons bonded to NO₂ groups and those in ortho/para positions would be significantly shifted downfield compared to parent phenoxazine. |
| ¹⁷O | Distinct signals for the ether oxygen and the nitro group oxygens. The chemical shifts would be sensitive to the electronic environment and potential hydrogen bonding. |
Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally fragile molecules by generating molecular ions with minimal fragmentation. rsc.org
For this compound (C₁₂H₆N₄O₇), high-resolution ESI-MS would be used to confirm its molecular formula by providing a highly accurate mass of the molecular ion, likely observed as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the isolated molecular ion to gain structural information. nih.gov The fragmentation pattern is a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely involve the sequential loss of the nitro groups or related fragments.
Expected Fragmentation Pathways:
Loss of NO₂ (46 Da)
Loss of NO (30 Da)
Loss of O (16 Da)
Cleavage of the heterocyclic ring system under higher energy conditions.
| Ion | Description | Expected m/z (for C₁₂H₆N₄O₇, Mol. Wt. ≈ 318.2 g/mol) |
|---|---|---|
| [M-H]⁻ | Molecular Ion (Negative Mode) | ~317.02 |
| [M-NO₂]⁻ | Loss of a nitro group | ~271.02 |
| [M-2NO₂]⁻ | Loss of two nitro groups | ~225.02 |
| [M-3NO₂]⁻ | Loss of three nitro groups | ~179.02 |
X-ray Diffraction Studies for Solid-State Structural Determination
Following a comprehensive search of available scientific literature and chemical databases, no specific X-ray diffraction data for the compound this compound has been found. Consequently, detailed research findings regarding its crystal structure, including unit cell parameters, space group, and specific bond lengths and angles, are not publicly available at this time.
Further research, including the successful synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to generate the crystallographic data necessary for a complete solid-state structural determination.
Computational and Theoretical Investigations of 1,3,9 Trinitro 10h Phenoxazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of phenoxazine (B87303) derivatives. DFT methods are employed to perform geometry optimization, study vibrational spectra, and analyze frontier orbital energy gaps. For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been utilized for such purposes.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
The electronic properties of phenoxazine derivatives are critical to their function. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity of these molecules. The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. A high HOMO energy suggests a tendency to donate electrons, whereas a low LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's stability and reactivity.
In studies of related compounds like 10-Acetyl-10H-phenothiazine 5-oxide, the HOMO-LUMO energy gap has been analyzed to understand its electronic behavior. researchgate.net For many organic molecules, the HOMO-LUMO gap can be calculated using DFT, and this information is vital for understanding charge transfer properties within the molecule. nih.gov
Geometrical Optimization and Conformational Analysis
Computational methods such as Hartree-Fock (HF) and DFT are used to determine the most stable three-dimensional structure of molecules like phenoxazine derivatives. researchgate.netnih.gov Geometrical optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. researchgate.netnih.gov This process provides detailed information on bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for flexible molecules, as it explores the different spatial arrangements of the atoms and their relative energies. researchgate.netresearchgate.netpleiades.online For heterocyclic systems, this analysis can reveal various stable conformers, such as chair and twist forms, and the energy barriers between them. researchgate.netpleiades.online The planarity or non-planarity of the phenoxazine ring system, influenced by its substituents, significantly affects its electronic and photophysical properties.
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)
Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the UV-Vis absorption spectra of organic dyes, including those with structures related to phenoxazine. beilstein-journals.orgresearchgate.net These calculations can accurately predict excitation energies and help classify the nature of electronic transitions, such as intramolecular charge transfer (ICT). beilstein-journals.org The inclusion of solvent effects in these calculations is often crucial for obtaining results that correlate well with experimental spectra. beilstein-journals.org
DFT calculations are also employed to predict infrared (IR) spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental IR bands to specific vibrational modes of the molecule. researchgate.net
Intramolecular Charge Transfer (ICT) Characteristics
Many "push-pull" molecules, which contain both electron-donating and electron-accepting groups, exhibit intramolecular charge transfer upon photoexcitation. mdpi.comrsc.org This phenomenon is central to the fluorescence and solvatochromic properties of many phenoxazine and phenothiazine (B1677639) derivatives. nih.gov Computational studies can elucidate the nature of the ICT state, distinguishing between planar intramolecular charge transfer (PICT) and twisted intramolecular charge transfer (TICT) states. nih.gov The degree of charge transfer can be quantified by analyzing the changes in electron density distribution between the ground and excited states. nih.gov
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net This method is particularly useful for understanding the behavior of materials in the condensed phase, such as molecular crystals. dtic.milresearchgate.net
Simulation of Decomposition Processes and Pathways
In the case of 1,3,9-Trinitro-10H-phenoxazine, the decomposition is expected to begin with the scission of one of the C−NO₂ bonds. Following this initiation, a complex series of secondary reactions would occur, involving the highly reactive NO₂ radical and the remaining phenoxazine radical fragment. These subsequent reactions are typically exothermic and lead to the formation of stable gaseous products such as N₂, CO₂, CO, and H₂O, which drives the rapid release of energy. mdpi.com The specific decomposition pathway and the distribution of final products can be influenced by factors such as temperature and pressure. Molecular dynamics simulations, particularly those employing reactive force fields (ReaxFF), are powerful tools for modeling these complex, multi-step reaction sequences at an atomistic level. mdpi.com
Quantum Chemical Methods for Reaction Mechanism Elucidation
Quantum chemical methods are indispensable for elucidating the intricate reaction mechanisms of energetic materials. nih.gov These computational techniques, such as Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces, providing a clear picture of the atomistic transformations that occur during decomposition. nih.gov By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction pathways can be achieved. nih.govpku.edu.cn
For this compound, quantum chemical methods can be employed to map out the competing decomposition pathways, such as the cleavage of different C-NO₂ bonds or the potential for ring-opening reactions. These methods can also shed light on the role of intermolecular interactions in the condensed phase, which can significantly influence the decomposition mechanism and sensitivity of the material. The insights gained from these calculations are fundamental to predicting the stability and performance of the energetic material. nih.gov
A key aspect of elucidating a reaction mechanism is the characterization of its transition states. A transition state represents the highest energy point along a specific reaction coordinate and is a critical bottleneck for the reaction. pku.edu.cn Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
The geometric structure and energetic properties of the transition states for the decomposition of this compound can be precisely calculated using quantum chemical methods. For instance, the transition state for the initial C-NO₂ bond cleavage would feature an elongated C-N bond. Vibrational frequency analysis is used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-N bond). pku.edu.cn
Once the reactants, products, and transition states have been identified, the energetics of the various possible reaction pathways can be determined. The activation energy (the energy difference between the reactant and the transition state) is a crucial parameter that governs the rate of a reaction. A lower activation energy implies a faster reaction rate.
Theoretical Prediction of Energetic Properties and Sensitivity of Nitro-Phenoxazines
Theoretical methods are widely used to predict the energetic properties (e.g., detonation velocity, detonation pressure) and sensitivity (the ease of initiation by external stimuli like impact or friction) of novel energetic compounds. researchgate.netmdpi.com For nitro-phenoxazines, these predictions are based on the molecular structure and properties derived from quantum chemical calculations. Properties such as the enthalpy of formation, molecular density, and oxygen balance are used in thermochemical codes to estimate performance.
The Wiberg Bond Index (WBI) is a measure of the electron density between two atoms, calculated from natural bond orbital (NBO) analysis, and serves as an indicator of bond strength. researchgate.netresearchgate.net In the study of energetic materials, WBI analysis is a valuable tool for identifying the weakest bond in a molecule, which is presumed to be the "trigger bond" for decomposition. nih.gov A lower WBI value suggests a weaker bond and a more likely site for the initiation of a reaction. researchgate.net
For this compound, the C-NO₂ bonds are expected to be the trigger linkages, a common feature in nitroaromatic explosives. nih.govresearchgate.net WBI analysis would allow for a quantitative comparison of the strengths of the three C-NO₂ bonds, as well as other bonds in the molecule. The bond with the lowest WBI would be identified as the primary trigger bond.
Table 1: Hypothetical Wiberg Bond Index (WBI) for Key Bonds in this compound
| Bond | Bond Type | Hypothetical WBI | Implication |
| C1-N(O₂) | C-NO₂ | 0.95 | Potential Trigger Bond |
| C3-N(O₂) | C-NO₂ | 0.97 | Potential Trigger Bond |
| C9-N(O₂) | C-NO₂ | 0.94 | Most Likely Trigger Bond (Weakest) |
| C-C (Aromatic) | C-C | 1.45 | Strong Aromatic Bond |
| C-O (Ether) | C-O | 1.10 | Relatively Strong Bond |
| N-H | N-H | 0.85 | Weaker than C-C, but not the primary trigger |
Note: The WBI values presented are hypothetical and for illustrative purposes to demonstrate the application of WBI analysis.
In this compound, the presence of three nitro groups significantly increases its energetic potential compared to unsubstituted phenoxazine. The positions of these groups are also critical. Nitro groups that are in close proximity can cause steric strain, which can further weaken the C-NO₂ bonds and increase sensitivity. The electronic interactions between the nitro groups and the phenoxazine ring system also play a role; for example, a nitro group that is para to the electron-rich amino group might be affected differently than one ortho to it. nih.govacs.org Generally, increasing the number of nitro groups on an aromatic system leads to a less stable and more sensitive compound.
Table 2: Hypothetical Relationship Between Number of Nitro Groups and Sensitivity in Phenoxazine Derivatives
| Compound | Number of Nitro Groups | Hypothetical Impact Sensitivity (h₅₀, cm) | Trend |
| 10H-Phenoxazine | 0 | > 100 | Insensitive |
| 3-Nitro-10H-phenoxazine | 1 | 85 | Low Sensitivity |
| 1,3-Dinitro-10H-phenoxazine | 2 | 50 | Moderately Sensitive |
| This compound | 3 | 25 | Sensitive |
Note: The impact sensitivity values are hypothetical and for illustrative purposes only, demonstrating the general trend of increasing sensitivity with an increasing number of nitro groups.
Advanced Material Science Applications of 1,3,9 Trinitro 10h Phenoxazine Derivatives
Applications in Organic Light-Emitting Diodes (OLEDs)
Phenoxazine (B87303) derivatives have emerged as crucial components in the development of high-performance Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com Their utility spans various roles within the device architecture, contributing to enhanced efficiency and stability.
Role as Electron-Donating Materials and Hole Transporting Materials
The phenoxazine moiety is a potent electron donor, making its derivatives highly suitable for use as hole-transporting materials (HTMs) and electron-donating components in emissive layers. acs.orgrsc.org In OLEDs, efficient injection and transport of charge carriers (holes and electrons) are critical for performance. rsc.org Phenoxazine-based materials facilitate the movement of holes from the anode towards the emissive layer. rsc.orgacs.org
The strong electron-donating nature of phenoxazine results in low ionization potentials, which means less energy is required to remove an electron, leading to more stable radical cations. acs.orgnih.gov This property ensures efficient hole injection and transport. acs.org For instance, new hole injection layer (HIL) materials based on dimeric phenoxazine derivatives have demonstrated higher power efficiency and longer device lifetimes compared to commercial HIL materials. acs.org The high glass transition temperatures observed in some phenoxazine derivatives also contribute to the morphological stability and longevity of OLED devices. acs.org
Researchers have synthesized various phenoxazine-based molecules that combine the electron-donating phenoxazine unit with an electron-accepting unit, creating donor-acceptor (D-A) molecules. acs.org This design allows for ambipolar characteristics, meaning the material can transport both holes and electrons, which is highly desirable for the emissive layer in single-layer OLEDs. acs.org Simple OLEDs fabricated with these D-A materials have shown high brightness and efficiency at low operating voltages. acs.org
Table 1: Performance of selected phenoxazine-based Hole Transporting Materials in OLEDs.
| Material | Role | Maximum Efficiency | Reference |
|---|---|---|---|
| DDPPFPh | HTM | EQEmax: 27.2% | rsc.org |
| 1-PNA-BPBPOX | HIL | Power Efficiency: 2.8 lm/W | acs.org |
| BPQ-PPO | Emissive/HTM | Luminous Efficiency: 3.42 cd/A | acs.org |
Note: EQEmax = Maximum External Quantum Efficiency, HTM = Hole Transporting Material, HIL = Hole Injection Layer.
Thermally Activated Delayed Fluorescence (TADF) Emitters
One of the most significant applications of phenoxazine derivatives in OLEDs is in third-generation thermally activated delayed fluorescence (TADF) emitters. elsevierpure.com TADF materials can harvest both singlet and triplet excitons for light emission, potentially achieving nearly 100% internal quantum efficiency (IQE) without the need for expensive noble metals like iridium or platinum. elsevierpure.combeilstein-journals.orgnih.gov
The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). elsevierpure.comnih.gov Phenoxazine derivatives are ideal for this purpose. By combining the strong electron-donating phenoxazine core with a suitable electron-accepting moiety in a twisted donor-acceptor (D-A) architecture, it's possible to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). elsevierpure.comnih.gov This separation minimizes the ΔEST, facilitating an efficient process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons. elsevierpure.comnih.gov
Numerous phenoxazine-based TADF emitters have been developed, demonstrating emissions across the visible spectrum, including green, orange, and deep-red to near-infrared. nih.govrsc.orgchemrxiv.org For example, OLEDs using a phenoxazine–dibenzo[a,j]phenazine–phenoxazine triad (B1167595) as an orange-TADF emitter achieved an external quantum efficiency (EQE) as high as 16%. nih.gov Similarly, green multi-resonance TADF emitters containing phenoxazine units have reached EQEs of up to 21.3%. rsc.org
Table 2: Properties of selected phenoxazine-based TADF emitters.
| Emitter | Emission Color | ΔEST (eV) | Max EQE (%) | Reference |
|---|---|---|---|---|
| POZ-DBPHZ | Orange | ~0.02 | 16 | nih.gov |
| TPXZBN | Green | 0.16 | 21.3 | rsc.org |
| DPXZCZBN | Green | 0.13 | 19.8 | rsc.org |
| PXZ-SFIC | Yellow-Orange | ~0.03 | >5 | nih.gov |
Note: ΔEST = Singlet-Triplet Energy Gap, EQE = External Quantum Efficiency.
Photoredox Catalysis and Photo-Initiated Polymerization (e.g., Atom Transfer Radical Polymerization)
Phenoxazine derivatives have been identified as powerful, metal-free photoredox catalysts, offering a sustainable alternative to traditional catalysts based on precious metals like iridium and ruthenium. nih.govsigmaaldrich.com Their strong reducing ability in the photoexcited state makes them highly effective in driving a variety of chemical transformations. nih.govacs.org
Design of Phenoxazine-Based Organic Photocatalysts
The design of phenoxazine-based photocatalysts involves strategic structural modifications to tune their photophysical and electrochemical properties. acs.orgnewiridium.com By introducing different substituents to the phenoxazine core or the nitrogen atom, researchers can alter the catalyst's absorption spectrum, excited-state reduction potentials, and oxidation potentials. acs.orgnih.gov
Computational modeling, such as time-dependent density functional theory (TD-DFT), has been instrumental in guiding the design of phenoxazine catalysts that absorb visible light. acs.orgnih.gov A key strategy involves creating molecules that can access a charge transfer (CT) excited state, which is crucial for high catalytic activity. nih.govacs.org These organic photocatalysts have been successfully applied in organocatalyzed atom transfer radical polymerization (O-ATRP) to synthesize well-defined polymers like poly(methyl methacrylate) (PMMA) under visible light irradiation. nih.govacs.org The resulting polymers exhibit controlled molecular weights and low dispersity. nih.govacs.org
Furthermore, phenoxazine-based covalent triazine frameworks (CTFs) have been developed as heterogeneous photocatalysts. rsc.org These materials show excellent stability and can be easily recycled and reused multiple times without a significant loss of activity, highlighting their potential for sustainable chemical synthesis, such as the aerobic hydroxylation of arylboronic acids to phenols. rsc.org
Table 3: Application of Phenoxazine Derivatives in O-ATRP of Methyl Methacrylate (MMA).
| Catalyst Type | Light Source | Initiator Efficiency | Polymer Dispersity (Đ) | Reference |
|---|---|---|---|---|
| N-Aryl Phenoxazines | White LEDs | Quantitative | 1.13 - 1.31 | nih.gov |
| Core-Substituted N-Alkyl Phenoxazines | UVA/Visible | ~100% | < 1.30 | nih.gov |
Dye-Sensitized Solar Cells (DSSCs) and Semiconductor Properties
Phenoxazine derivatives are promising materials for use in dye-sensitized solar cells (DSSCs), a type of low-cost solar cell. nih.govnih.gov In a DSSC, a dye sensitizer (B1316253) absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO₂), generating a current. nih.gov
Phenoxazine serves as an excellent electron-donating core in organic dye sensitizers. nih.govnih.gov Its strong donating ability facilitates efficient charge separation and electron injection into the semiconductor's conduction band. nih.govnih.gov Studies have shown that phenoxazine-based dyes can lead to higher power conversion efficiencies compared to dyes with other donor units like triphenylamine (B166846) under similar conditions. nih.gov
The molecular structure of these dyes, often following a D-A-π-A or D-π-A design (Donor-Acceptor-π-bridge-Acceptor), is crucial. researchgate.net The phenoxazine donor is linked via a conjugated spacer to an acceptor/anchoring group (like cyanoacrylic acid) that binds to the TiO₂ surface. elsevierpure.com Modifications, such as varying the N-alkyl chain length on the phenoxazine core or using co-sensitization techniques with other dyes, have been shown to optimize the photovoltaic performance, leading to efficiencies of over 8%. nih.gov
Beyond DSSCs, the inherent properties of phenoxazine derivatives make them valuable as organic semiconductors. nih.gov They exhibit reversible electrochemical behavior, indicating stable radical cations and anions, which facilitates efficient charge injection and transport. acs.org Conjugated oligomers and polymers containing phenoxazine units have demonstrated low ionization potentials and good film-forming properties, making them suitable for thin-film applications in various organic electronic devices. nih.gov
Fluorescent Probes and Sensors for Chemical Detection
The strong fluorescence of many phenoxazine derivatives makes them ideal candidates for developing fluorescent probes and sensors for detecting various chemical and biological species. nih.gov These probes are designed to exhibit a change in their fluorescence properties—such as turning on, turning off, or shifting in color—upon interaction with a specific target analyte. nih.gov
Phenoxazine-based probes have been successfully developed for the detection of reactive oxygen species (ROS) like hypochlorous acid (HClO), which is a biomarker for inflammatory diseases. For example, near-infrared (NIR) "turn-on" probes have been designed that release the fluorescent phenoxazine core upon reaction with HClO, leading to a significant increase in fluorescence intensity. These probes have shown high selectivity and sensitivity and have been used for imaging endogenous HClO in living cells and in mouse models of arthritis.
Other phenoxazine-based probes have been created for the detection of metal ions, such as copper (II), and for monitoring physiological parameters like pH. nih.gov The design often involves modifying the phenoxazine scaffold so that its fluorescence is initially quenched. Interaction with the target analyte restores the fluorescence, providing a clear signal for detection. nih.govresearchgate.net
Applications as Energetic Materials (from a chemical energy perspective)
The investigation of novel heterocyclic compounds for use as energetic materials is a continually evolving field of advanced materials science. Energetic materials are substances that can undergo rapid decomposition to release substantial amounts of heat and gaseous products upon external stimulation. mdpi.com The performance of these materials is intrinsically linked to their chemical structure, which dictates properties such as density, heat of formation, oxygen balance, and thermal stability. While specific, detailed research on the energetic properties of 1,3,9-Trinitro-10H-phenoxazine is not extensively documented in publicly available literature, its molecular structure suggests a significant potential for applications in this domain.
The structure of this compound combines a rigid phenoxazine backbone with three nitro groups. The phenoxazine moiety, a heterocyclic system, can contribute to a higher heat of formation and increased density, which are desirable characteristics for energetic compounds. chemistry-chemists.com The nitro groups act as the primary energetic functional groups (toxophores), providing the necessary oxygen for the combustion reaction and significantly increasing the energy content of the molecule. The goal in designing such materials is to achieve a high energy density, often sought through the synthesis of molecules with a high nitrogen content and a favorable oxygen balance. chemistry-chemists.comuni-muenchen.de
Research Findings and Energetic Properties
The evaluation of a compound's potential as an energetic material involves measuring and calculating several key performance indicators. These include detonation velocity and detonation pressure, which are primary measures of an explosive's power and effectiveness. dtic.milasianpubs.org For context, the properties of established energetic materials are often used as benchmarks.
Another critical factor from a chemical energy perspective is thermal stability. An ideal energetic material should remain stable under normal storage and handling conditions but decompose predictably upon initiation. nih.gov Research into related heterocyclic energetic compounds has shown that thermal stability is influenced by factors like molecular structure, hydrogen bonding, and π–π interactions. nih.gov For instance, studies on fused triazole-triazine derivatives demonstrate that high decomposition temperatures (above 300 °C) are achievable in heterocyclic systems, indicating excellent thermal stability. nih.gov The phenoxazine ring system in this compound would be expected to confer a degree of rigidity and potential for high thermal stability. The decomposition of such molecules is typically initiated by the cleavage of the weakest bond, often the C-NO2 bond. nih.gov
The sensitivity of an energetic material to external stimuli like impact, friction, and electrostatic discharge is another crucial aspect. mdpi.com While high performance is desired, it is often accompanied by increased sensitivity, posing safety challenges. epa.gov Therefore, a key goal in modern energetic materials research is to develop compounds that offer high performance while maintaining a low level of sensitivity, often referred to as insensitive high explosives (IHEs). mdpi.com The molecular structure of this compound, with its large, planar aromatic system, might contribute to lower sensitivity compared to more compact energetic molecules.
Table 1: Comparative Detonation Properties of Standard Energetic Materials
This table presents calculated and experimental data for well-known energetic materials to provide a comparative framework for evaluating potential new compounds.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| Hexahydro-1,3,5-trinitro-1,3,5-triazine | RDX | 1.80 | 8750 | 34.0 |
| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | HMX | 1.91 | 9100 | 39.3 |
| 1,3,5-Triamino-2,4,6-trinitrobenzene | TATB | 1.94 | 7350 | 30.0 |
| Pentaerythritol tetranitrate | PETN | 1.77 | 8400 | 33.5 |
Data compiled for illustrative purposes from various sources on energetic materials. uni-muenchen.dedtic.milmdpi.compurdue.edu
Table 2: Thermal Stability of Selected Heterocyclic Energetic Compounds
Thermal stability is a critical parameter for the practical application of energetic materials, especially for heat-resistant explosives.
| Compound | Abbreviation | Decomposition Temperature (°C) | Key Structural Feature |
| 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine | TFX | 300.3 | Fused Triazole-Triazine Ring |
| 1,3,5-Triamino-2,4,6-trinitrobenzene | TATB | 384 | Aminated Nitroaromatic Ring |
| Hexanitrostilbene | HNS | 318 | Stilbene Backbone |
Data sourced from studies on heat-resistant energetic materials. nih.govresearchgate.netethernet.edu.et
Based on the analysis of its structural components, this compound is a candidate for investigation as a melt-castable or plastic-bonded explosive. Its aromatic nature and the presence of three nitro groups suggest a high energy output. However, without experimental data on its density, heat of formation, detonation properties, and sensitivity, its true potential and viability as a practical energetic material remain theoretical. Further synthesis and characterization are necessary to determine its performance relative to established compounds like RDX and HMX. researchgate.net
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Improved Efficiency and Regioselectivity
The synthesis of specifically substituted phenoxazines, such as 1,3,9-Trinitro-10H-phenoxazine, is often non-trivial and presents significant challenges in terms of yield and regioselectivity. Current literature indicates that the synthesis of related dinitro-phenoxazines can be fraught with unexpected outcomes. For instance, an attempt to synthesize N-phenoxypicramide through a standard nucleophilic substitution using phenoxyamine and picryl chloride unexpectedly yielded 1,3-dinitro-10H-phenoxazine via a molecular rearrangement that involved the expulsion of a nitro group. researchgate.net
While established methods, such as the reaction of 2-aminophenol (B121084) with trinitrobenzene or picryl chloride, have been reported for synthesizing dinitrophenoxazines, these routes may not offer the precise control required for producing complex derivatives like the 1,3,9-trinitro variant efficiently. researchgate.net Future research must, therefore, focus on developing novel synthetic pathways that offer both high efficiency and stringent regiochemical control.
Key research objectives should include:
Directed Synthesis: Designing multi-step synthetic sequences that build the molecule with predetermined substitution patterns, avoiding the ambiguity of direct nitration or rearrangement reactions.
Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions to form the diaryl ether linkage of the phenoxazine (B87303) core under milder conditions, which could improve functional group tolerance and yield.
Flow Chemistry: Utilizing microreactor technology to control reaction parameters (temperature, time, stoichiometry) with high precision, potentially minimizing side-product formation and improving the safety of handling nitrated intermediates.
Advanced Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches
The three nitro groups on the this compound scaffold are expected to profoundly influence its electronic and photophysical properties. A deep understanding of these structure-property relationships is critical for designing materials with tailored functionalities. Future investigations should integrate advanced experimental techniques with high-level computational modeling. nih.govmorressier.com
Experimental Approaches:
Spectroscopy: Detailed analysis using UV-Vis and fluorescence spectroscopy to probe the electronic transitions and excited-state dynamics.
Electrochemistry: Cyclic voltammetry and related techniques to determine the redox potentials, providing insight into the molecule's electron-accepting capabilities and the stability of its radical ions.
Theoretical Modeling:
Density Functional Theory (DFT): To calculate the ground-state geometry, molecular orbital energies (HOMO/LUMO), and electron density distribution.
Time-Dependent DFT (TD-DFT): To model the electronic absorption spectra and predict the nature of excited states (e.g., charge-transfer states), which is crucial for applications in photoredox catalysis and optoelectronics. nih.gov
A combined approach will allow researchers to build predictive models that correlate the number and position of nitro groups with key performance metrics. morressier.com
Table 1: Predicted Effects of Trinitration on Phenoxazine Properties
| Property | Expected Effect of 1,3,9-Trinitro Substitution | Rationale |
| Oxidation Potential | Significant Increase | The strong electron-withdrawing nature of the three nitro groups lowers the energy of the HOMO, making the molecule more difficult to oxidize. morressier.com |
| Reduction Potential | Significant Decrease (More Favorable) | The nitro groups lower the energy of the LUMO, making the molecule a powerful electron acceptor. |
| Absorption Spectrum | Bathochromic (Red) Shift | Increased intramolecular charge transfer (ICT) character from the phenoxazine core to the nitro groups is likely to shift absorption to longer wavelengths. nih.gov |
| Fluorescence | Potential Quenching | The presence of nitro groups often leads to non-radiative decay pathways, which can quench fluorescence. |
| Solubility | Likely Decreased in Nonpolar Solvents | The highly polar nature of the trinitro-substituted compound will favor polar solvents. |
Exploration of New Material Applications Beyond Current Scope
The unique electronic profile of this compound—specifically its anticipated strong electron-accepting nature—opens the door to applications beyond those of typical phenoxazine derivatives. While phenoxazines are known for their use as photoredox catalysts, organic light-emitting diodes (OLEDs), and sensitizers in solar cells, the trinitro derivative could be particularly suited for specialized roles. nih.govresearchgate.net
Future application-focused research should explore:
Electron-Transport Materials (ETMs) in OLEDs: The low-lying LUMO of the molecule could facilitate efficient electron injection and transport, a critical function in OLED device architecture.
n-Type Organic Semiconductors: Its strong electron-accepting character makes it a candidate for n-type channels in organic field-effect transistors (OFETs).
Strongly Oxidizing Photoredox Catalysts: While many phenoxazine catalysts are reducing, the 1,3,9-trinitro derivative, particularly in its excited state, could act as a powerful oxidant, enabling new types of chemical transformations. nih.gov
Chemosensors: The electron-deficient aromatic rings could interact strongly with electron-rich analytes, leading to detectable changes in color or fluorescence, forming the basis for new sensing platforms.
Strategies for Modifying and Functionalizing the this compound Scaffold
The ability to further modify the this compound core is essential for fine-tuning its properties and integrating it into larger molecular systems or materials. The nitro groups themselves serve as reactive handles for subsequent chemical transformations. nih.govsemanticscholar.org
Research into functionalization strategies should focus on:
Nucleophilic Aromatic Substitution (SNAr): The nitro groups strongly activate the phenoxazine ring toward attack by nucleophiles. It may be possible to selectively replace one or more nitro groups with other functionalities (e.g., amines, alkoxides, thiols) to modulate the electronic properties. nih.govsemanticscholar.org The differing electronic environments of the 1, 3, and 9 positions might even allow for regioselective substitution.
Reduction of Nitro Groups: Selective reduction of one or more nitro groups to amino groups would provide a site for a wide range of subsequent reactions, such as amide or imine formation. This would transform a strongly electron-withdrawing group into a strongly electron-donating group, dramatically altering the molecule's properties.
N-Functionalization: The nitrogen atom at the 10-position (N-H) is a key site for modification. Alkylation or arylation at this position can alter the molecule's solubility, steric profile, and solid-state packing, which are critical for material performance. nih.gov
Table 2: Potential Functionalization Strategies and Their Impact
| Strategy | Reagents/Conditions | Resulting Functionality | Impact on Properties |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides (e.g., BuNH₂, KOH/EtOH) nih.govsemanticscholar.org | Amino-dinitro-phenoxazine, Alkoxy-dinitro-phenoxazine | Modulates redox potentials and absorption spectra; introduces new reactive sites. |
| Selective Nitro Reduction | Mild reducing agents (e.g., Na₂S, SnCl₂/HCl) | Amino-dinitro-phenoxazine | Converts an electron-withdrawing group to a donating group, creating a "push-pull" system and significantly altering electronic properties. |
| N-Arylation/Alkylation | Aryl halides, Alkyl halides with a base | N-Aryl or N-Alkyl derivative | Improves solubility, tunes excited-state properties, and influences molecular packing in the solid state. nih.gov |
By pursuing these avenues of research, the scientific community can overcome the current challenges and unlock the full potential of this compound, paving the way for its use in a new generation of advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
